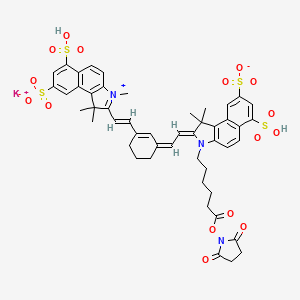
Sulfo-Cy7.5 NHS ester Potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy7.5 NHS ester is a water-soluble cyanine dye containing an N-hydroxysuccinimide ester. This near-infrared dye is used to label biomolecules by reacting with primary amines, such as those found in proteins and other biological molecules. The compound is particularly useful in various research and drug design experiments due to its hydrophilic nature and ability to form stable covalent bonds with amine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy7.5 NHS ester typically involves the reaction of a cyanine dye with N-hydroxysuccinimide in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The reaction is carried out in an aqueous or organic solvent, and the pH is carefully controlled to optimize the efficiency of the reaction. The activation reaction with EDC and Sulfo-NHS is most efficient at pH 4.5-7.2, and reactions are often performed in MES buffer at pH 4.7-6.0 .
Industrial Production Methods
In industrial settings, the production of Sulfo-Cy7.5 NHS ester involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7.5 NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and specific, making it ideal for labeling biomolecules .
Common Reagents and Conditions
Reagents: EDC, MES buffer, phosphate-buffered saline (PBS)
Conditions: pH 4.5-7.2 for activation with EDC, pH 7-8 for reaction with primary aminesMajor Products Formed
The major product formed from the reaction of Sulfo-Cy7.5 NHS ester with primary amines is a stable amide bond, resulting in the labeled biomolecule. This labeled biomolecule can then be used in various research applications .
Scientific Research Applications
Sulfo-Cy7.5 NHS ester is widely used in scientific research due to its ability to label biomolecules with high specificity and efficiency. Some of its applications include:
Chemistry: Used in the synthesis of labeled compounds for various analytical techniques.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for imaging and detection purposes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent dyes and other labeling reagents for research and development
Mechanism of Action
The mechanism of action of Sulfo-Cy7.5 NHS ester involves the formation of a covalent bond between the NHS ester and the primary amine group of the target molecule. This reaction is facilitated by the presence of a carbodiimide such as EDC, which activates the carboxylate group of the cyanine dye, allowing it to react with the NHS ester. The resulting amide bond is stable and resistant to hydrolysis, making it ideal for long-term labeling applications .
Comparison with Similar Compounds
Sulfo-Cy7.5 NHS ester is unique due to its water solubility and near-infrared fluorescence properties. Similar compounds include:
Sulfo-Cy7 NHS ester: Another water-soluble cyanine dye with similar labeling properties but different spectral characteristics.
Alexa Fluor 750 NHS ester: A bright and photostable near-IR dye used for imaging and flow cytometry.
Cy7 NHS ester: A non-sulfonated cyanine dye with similar fluorescence properties but lower water solubility.
Sulfo-Cy7.5 NHS ester stands out due to its improved solubility and efficiency in labeling biomolecules, making it a preferred choice for various research applications .
Properties
Molecular Formula |
C49H50KN3O16S4 |
|---|---|
Molecular Weight |
1104.3 g/mol |
IUPAC Name |
potassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6-sulfo-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6-sulfo-8-sulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-8-sulfonate |
InChI |
InChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1 |
InChI Key |
HDBJLDCQQJVKRA-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)/CCC4)C.[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)CCC4)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


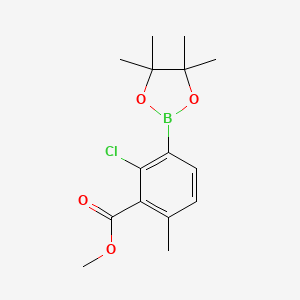
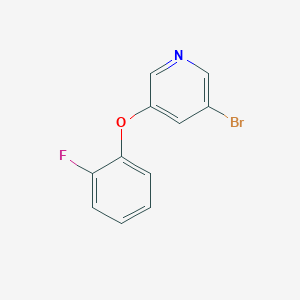
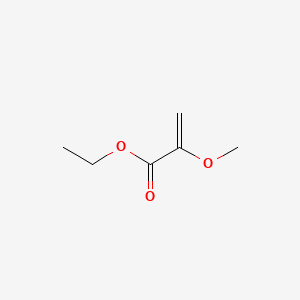
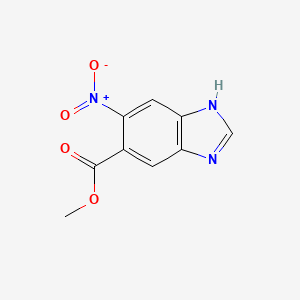
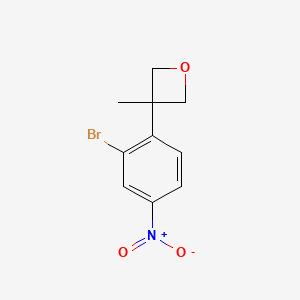
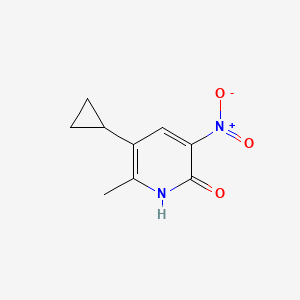
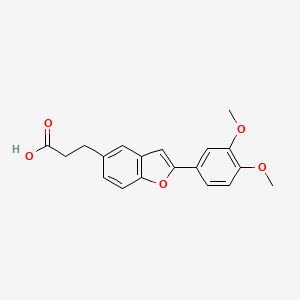
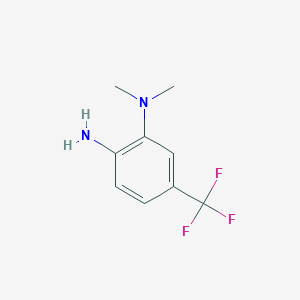
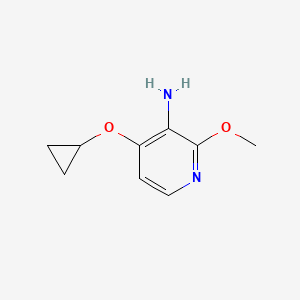
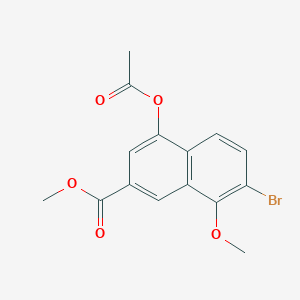

![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid](/img/structure/B13923906.png)
